Product packaging for 1,3,5(10)-Estratriene(Cat. No.:CAS No. 1217-09-0)

1,3,5(10)-Estratriene

Cat. No.: B072249
CAS No.: 1217-09-0
M. Wt: 240.4 g/mol
InChI Key: HLCRYAZDZCJZFG-BDXSIMOUSA-N
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Description

The 1,3,5(10)-estratriene structure is the fundamental aromatic, tetracyclic ring system that forms the core scaffold of all natural and synthetic estrogen molecules . This versatile chemical nucleus serves as a critical starting point and reference compound in steroid chemistry and endocrine research. Researchers utilize the this compound core to develop and study novel steroid analogs with modified pharmacological profiles, such as 17β-aminoestrogens, which can exhibit unique biological activities distinct from endogenous estrogens like estradiol . Main Applications & Research Value: • Molecular Scaffold for Drug Discovery: The unsubstituted estratriene core is essential for synthesizing novel derivatives with targeted therapeutic properties. Research focuses on creating compounds with altered estrogen receptor (ER) binding affinity and selectivity (ERα vs. ERβ), or with mixed agonist/antagonist (SERM) activity . • Mechanism of Action Studies: As the common structural foundation, this compound is key to investigating the relationship between steroid structure and function. Studies on its derivatives help elucidate how modifications at key positions (e.g., C-3, C-16, C-17) impact mechanisms such as ER-mediated gene transcription, non-genomic signaling, and interaction with enzymes like aromatase . • Prototype for Safer Therapeutics: Derivatives of this compound are investigated for their potential to separate desired estrogenic effects from undesirable side-effects. For instance, certain 17β-aminoestrogens derived from this core have been shown to possess anticoagulant and antiplatelet activities, in contrast to the procoagulant effects of 17β-estradiol, suggesting potential for developing safer hormone therapies . This product is intended for chemical and biological research purposes only, providing the foundational structure for advanced scientific investigation. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24 B072249 1,3,5(10)-Estratriene CAS No. 1217-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h2-3,5-6,15-17H,4,7-12H2,1H3/t15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCRYAZDZCJZFG-BDXSIMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4=CC=CC=C4C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC=CC=C4[C@H]3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923933
Record name Estrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217-09-0
Record name 1,3,5(10)-Estratriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5(10)-Estratriene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F274X7VR4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategic Chemical Transformations of 1,3,5 10 Estratriene

Comprehensive Analysis of Total Synthesis Routes to the 1,3,5(10)-Estratriene Scaffold

The total synthesis of the this compound scaffold, particularly in the form of estrone (B1671321), has been a classic benchmark in organic synthesis, showcasing the evolution of synthetic strategies from linear sequences to more convergent and efficient approaches. These routes are often categorized by the key bond-forming reactions used to construct the steroidal framework.

One notable strategy involves radical-mediated cascade reactions. For instance, a total synthesis of (±)-estrone has been achieved through a novel cascade of radical cyclizations. pnas.org This approach utilizes a carefully designed acyclic precursor that, upon initiation, undergoes a series of intramolecular cyclizations to form the B, C, and D rings in a single step. pnas.orgresearchgate.net This method highlights the power of radical chemistry in rapidly assembling complex polycyclic systems.

Transition metal-catalyzed cyclizations have also proven to be powerful tools. A cobalt-mediated total synthesis of (±)-estrone demonstrates the stereoselective construction of the B and C rings in a single step. thieme-connect.com This synthesis involves the cyclotrimerization of an alkyne with a benzocyclobutene, which then undergoes a thermally induced electrocyclic ring opening and an intramolecular Diels-Alder reaction to furnish the tetracyclic core. thieme-connect.com More recently, metallacycle-mediated annulative cross-coupling reactions have been employed in a convergent strategy for the asymmetric synthesis of partially aromatic steroids, allowing for the construction of the steroidal skeleton in as few as five chemical steps from simple precursors like epichlorohydrin. nih.gov

Asymmetric synthesis has been a major focus to access enantiomerically pure steroids. Strategies include the use of chiral auxiliaries, asymmetric catalysts, and bio-catalytic methods. An asymmetric Michael addition to an unsaturated sulfoxide (B87167) has been a key step in the total synthesis of natural estrone and its methyl ether with high enantiomeric purity. acs.org Chemoenzymatic approaches, combining chemical reactions with enzymatic transformations, have also been developed for the asymmetric synthesis of anabolic-androgenic steroids, showcasing the potential of biocatalysis in steroid synthesis. rsc.org

The table below summarizes some key total synthesis approaches to the this compound scaffold.

Key StrategyStarting MaterialsKey ReactionsTarget MoleculeReference
Radical Cascade CyclizationIododienynoneRadical macrocyclization, Transannulation(±)-Estrone pnas.orgresearchgate.net
Cobalt-Mediated CyclizationDiyne, Benzocyclobutene precursorCobalt-catalyzed cyclotrimerization, Electrocyclic ring opening, Diels-Alder(±)-Estrone thieme-connect.com
Metallacycle-Mediated AnnulationAlkyne, Chiral enyneAnnulative cross-coupling, Vinylcyclopropane rearrangementPartially aromatic steroids nih.gov
Asymmetric Michael AdditionUnsaturated sulfoxideAsymmetric Michael additionNatural Estrone acs.org

Semisynthetic Approaches from Naturally Occurring or Readily Available Steroid Precursors

Semisynthesis, starting from readily available steroids, offers a more practical and often more efficient route to various this compound derivatives. These approaches leverage the existing stereochemistry of the natural products, avoiding the complexities of de novo stereocenter construction.

A common starting material for the semisynthesis of estrogens is androst-4-ene-3,17-dione. The key transformation in this process is the aromatization of the A-ring. This can be achieved through various chemical methods. For instance, treatment with a suitable catalyst can facilitate the dehydrogenation of the A-ring to the corresponding phenol.

Cholesterol, another abundant natural steroid, can also serve as a precursor. The biosynthesis of cholesterol itself is a complex multi-step process. nih.govnih.gov In the laboratory, the side chain of cholesterol can be cleaved, and the A-ring can be subsequently aromatized to yield the this compound core.

Testosterone (B1683101), a male sex hormone, can be converted to estradiol (B170435), an estrogen, through the action of the enzyme aromatase. In a laboratory setting, chemical methods can mimic this transformation. mdpi.com

The following table outlines common steroid precursors and the key transformations involved in their conversion to this compound derivatives.

PrecursorKey TransformationProduct
Androst-4-ene-3,17-dioneA-ring aromatizationEstrone
CholesterolSide-chain cleavage and A-ring aromatizationEstrone
TestosteroneA-ring aromatizationEstradiol

Stereocontrolled Synthesis and Stereochemical Considerations in this compound Chemistry

The biological activity of steroids is highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of synthetic reactions is of paramount importance. Asymmetric synthesis, as mentioned in the context of total synthesis, is a key strategy to achieve this. uwindsor.ca

Stereoselective reactions are those that preferentially form one stereoisomer over others. masterorganicchemistry.com In steroid synthesis, this can be achieved through various means, including the use of chiral catalysts, chiral auxiliaries, or by taking advantage of the inherent stereochemistry of the starting material in semisynthetic approaches. For example, the reduction of a ketone at the C17 position can be directed to produce either the 17β- or 17α-hydroxy group by selecting the appropriate reducing agent and reaction conditions.

Stereospecific reactions are a subset of stereoselective reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com Many concerted reactions, such as the Diels-Alder reaction, are stereospecific and have been utilized in the total synthesis of steroids to set multiple stereocenters in a single step with high fidelity. thieme-connect.com

The development of new catalytic methods has significantly advanced the stereocontrolled synthesis of steroids. For instance, enantioselective palladium-catalyzed dearomative cyclization has been used to construct the boldenone (B1667361) skeleton with high enantioselectivity. nih.gov Bioinspired skeletal reorganization is another powerful strategy for the synthesis of complex and rearranged steroid natural products, where the stereochemical intricacies of the final product are often dictated by the controlled rearrangement of a simpler steroid precursor. acs.org

Derivatization Strategies for Functional Group Introduction on the this compound Nucleus

The functionalization of the this compound nucleus is crucial for modulating its biological activity and for the synthesis of various derivatives for therapeutic applications. The reactivity of the different rings of the steroid scaffold allows for regioselective and stereospecific modifications.

The phenolic A-ring of the this compound scaffold is susceptible to electrophilic aromatic substitution. The hydroxyl group at C3 is a powerful activating and ortho-, para-directing group. chemistrytalk.orgwikipedia.orglibretexts.org This directing effect allows for the regioselective introduction of substituents at the C2 and C4 positions.

Bromination of estrone and estradiol, for example, can be controlled to yield either the 2-bromo, 4-bromo, or 2,4-dibromo derivatives depending on the reaction conditions and the brominating agent used. acs.orgresearchgate.net The regioselectivity can be influenced by factors such as the solvent and the presence of a catalyst. Electrochemical methods have also been employed for the A-ring bromination of estrogens, offering a controlled way to achieve mono- or di-bromination. researchgate.net

The introduction of other functional groups, such as nitro or acyl groups, can also be achieved through electrophilic aromatic substitution, with the position of substitution being directed by the existing hydroxyl group. The use of directing groups in C-H functionalization reactions has become a powerful tool in organic synthesis, allowing for the selective introduction of various functionalities at specific positions on the aromatic ring. rsc.orgresearchgate.net

The five-membered D-ring of the this compound scaffold contains several reactive sites that can be modified with high stereospecificity and regioselectivity. The ketone at C17 is a common handle for introducing a variety of substituents. For example, reduction of the C17-ketone can lead to the formation of the 17β- or 17α-hydroxyl group, depending on the hydride source and reaction conditions. Alkylation or addition of organometallic reagents to the C17-ketone can introduce new carbon-carbon bonds with controlled stereochemistry.

The C16 position can also be functionalized. For instance, the synthesis of this compound-3,16β,17α-triol has been reported, demonstrating the ability to introduce hydroxyl groups at both the C16 and C17 positions with specific stereochemistry. acs.org

Ring expansion of the D-ring to form a six-membered ring results in D-homo-estratriene derivatives. These modifications can significantly alter the biological properties of the steroid. A common method for the synthesis of D-homoestrones involves a one-pot Prins-Ritter reaction of D-secosteroidal δ-alkenyl-aldehydes. nih.gov This reaction proceeds through a Prins cyclization to form a carbenium ion, which is then trapped by a nitrile in a Ritter reaction to yield 16-acylamino-17a-hydroxy-D-homoestrone derivatives. nih.gov The stereochemistry of the newly introduced functional groups can be influenced by the reaction conditions and the substrate.

Stereospecific and Regioselective Modifications of the D-Ring

Seco-Estratriene Derivatives

Seco-estratrienes are steroidal derivatives in which one of the carbocyclic rings has been cleaved. The synthesis of these compounds often starts from readily available estrone or its derivatives. A common strategy involves the cleavage of the D-ring, particularly between the C16 and C17 positions, leading to 16,17-seco-estratrienes.

A key intermediate in the synthesis of various 16,17-seco-estratriene derivatives is 3-benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile, which can be obtained from estrone through a multi-step synthetic sequence. nih.gov This intermediate serves as a versatile precursor for introducing different functionalities at the C17 position. For instance, direct transformations of the 17-hydroxy group have been employed to prepare 17-tosyl, 17-chloro, 17-bromo, and 17-iodo derivatives. nih.gov The synthesis of the 17-fluoro derivative is achieved through the reaction of the corresponding 17-tosylate with tetrabutylammonium (B224687) fluoride (B91410). nih.gov Subsequent removal of the 3-benzyloxy protecting group, typically by catalytic hydrogenation with Pd/C, yields the corresponding 3-hydroxy derivatives. nih.gov An alternative starting material, 3-methoxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile, has also been utilized for the synthesis of new D-secoestrone derivatives. nih.gov

The strategic transformations for the synthesis of various 17-substituted-16,17-seco-estratrienes are summarized in the table below.

Starting CompoundReagentsProductReference
3-Benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrileTsCl, Pyridine3-Benzyloxy-17-tosyloxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile nih.gov
3-Benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrileSOCl₂3-Benzyloxy-17-chloro-16,17-secoestra-1,3,5(10)-triene-16-nitrile nih.gov
3-Benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrilePBr₃3-Benzyloxy-17-bromo-16,17-secoestra-1,3,5(10)-triene-16-nitrile nih.gov
3-Benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrileI₂, PPh₃, Imidazole3-Benzyloxy-17-iodo-16,17-secoestra-1,3,5(10)-triene-16-nitrile nih.gov
3-Benzyloxy-17-tosyloxy-16,17-secoestra-1,3,5(10)-triene-16-nitrileTetrabutylammonium fluoride (TBAF)3-Benzyloxy-17-fluoro-16,17-secoestra-1,3,5(10)-triene-16-nitrile nih.gov
3-Benzyloxy-17-substituted-16,17-secoestra-1,3,5(10)-triene-16-nitrilesH₂, Pd/C3-Hydroxy-17-substituted-16,17-secoestra-1,3,5(10)-triene-16-nitriles nih.gov

Introduction of Heteroatoms into the Steroid Skeleton (e.g., Aza-Estratriene Derivatives)

The incorporation of heteroatoms, particularly nitrogen, into the steroidal framework of this compound gives rise to aza-estratriene derivatives. These modifications can significantly alter the molecule's chemical and biological properties. Synthetic strategies often focus on the modification of the D-ring to create D-homo-aza-steroids, where the D-ring is expanded to a six-membered ring containing a nitrogen atom.

Two distinct synthetic routes have been described for the preparation of D-homo-D-aza estratriene derivatives. scispace.comresearchgate.net

The first route commences with 3-methoxyestra-1,3,5(10)-trien-16-oximino-17-one. scispace.comresearchgate.net This starting material undergoes a Beckmann rearrangement upon refluxing in a mixture of acetic acid and acetic anhydride. This reaction transforms the five-membered D-ring into a six-membered lactam, yielding 3-methoxy-17-aza-D-homoestra-1,3,5(10)-trien-16,17a-dione. Subsequent reduction of this dione, for example with lithium aluminium hydride in dry tetrahydrofuran, furnishes the final product, 3-methoxy-17-aza-D-homoestra-1,3,5(10)-triene. scispace.com

A second pathway begins with a seco-estratriene derivative, specifically 3-methoxy-17-oxo-16,17-secoestra-1,3,5(10)-trien-16-nitrile. scispace.comresearchgate.net The aldehyde group at C17 is first protected as an ethylenacetal. The nitrile function at C16 is then reduced to a primary amine using sodium borohydride (B1222165) in the presence of cobalt chloride hexahydrate. scispace.comresearchgate.net The final step involves the acid-catalyzed removal of the acetal (B89532) protecting group, which is followed by an intramolecular cyclization via Schiff base formation to yield 3-methoxy-17-aza-D-homoestra-1,3,5(10),17(17a)-tetraene. scispace.comresearchgate.net

The key transformations in these synthetic routes are outlined below.

RouteStarting MaterialKey Steps & ReagentsFinal ProductReference
13-Methoxyestra-1,3,5(10)-trien-16-oximino-17-one1. Beckmann Rearrangement (Acetic acid, Acetic anhydride, reflux) 2. Reduction (LiAlH₄, THF)3-Methoxy-17-aza-D-homoestra-1,3,5(10)-triene scispace.comresearchgate.net
23-Methoxy-17-oxo-16,17-secoestra-1,3,5(10)-trien-16-nitrile1. Acetal Protection (Ethylene glycol, p-TsOH) 2. Nitrile Reduction (NaBH₄, CoCl₂·6H₂O) 3. Deprotection and Cyclization (Dilute HCl, reflux)3-Methoxy-17-aza-D-homoestra-1,3,5(10),17(17a)-tetraene scispace.comresearchgate.net

Biosynthetic Pathways and Metabolic Transformations of 1,3,5 10 Estratriene and Its Derivatives

Enzymatic Biosynthesis of 1,3,5(10)-Estratriene: Aromatase-Mediated Pathways

The definitive step in the biosynthesis of the this compound core structure is the aromatization of androgens. wikipedia.org This reaction is catalyzed by the enzyme aromatase, also known as estrogen synthase or CYP19A1, a member of the cytochrome P450 superfamily. wikipedia.orgnih.gov Aromatase is found in various tissues, including the ovaries, placenta, adipose tissue, brain, and bone. wikipedia.orgkarger.com

The enzyme converts C19 androgens into C18 estrogens by aromatizing the A-ring of the steroid nucleus. rsc.org The primary substrates for aromatase are androstenedione (B190577) and testosterone (B1683101), which are converted to estrone (B1671321) and estradiol (B170435), respectively. nih.govnih.gov The conversion is a complex, three-step oxidative process: acs.org

Hydroxylation of the C19-methyl group of the androgen substrate.

A second hydroxylation of the same C19 carbon, forming a gem-diol that dehydrates to a 19-oxo intermediate. acs.org

Cleavage of the C10-C19 carbon bond, which results in the elimination of the C19 carbon as formic acid and the concomitant aromatization of the A-ring. wikipedia.orgacs.org

This series of reactions is essential for maintaining the balance of sex hormones. acs.org In the ovarian follicle, a "two-cell, two-gonadotropin" system operates where thecal cells produce androgens under the influence of luteinizing hormone (LH), and these androgens are then transferred to adjacent granulosa cells to be aromatized into estrogens, a process stimulated by follicle-stimulating hormone (FSH). karger.com

Interconversion and Redox Cycling of Estratriene Metabolites (e.g., Estrone-Estradiol Systems)

Once synthesized, estriol (B74026) derivatives can be interconverted, which significantly impacts their biological potency. The most prominent example is the reversible conversion between the less potent estrone (E1) and the highly potent estradiol (E2). nih.govwikipedia.org This reaction is governed by various isoforms of the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family. nih.govwikipedia.org

Reduction (Estrone to Estradiol): 17β-HSD type 1 is a primary enzyme that catalyzes the reduction of estrone to the more biologically active estradiol, effectively amplifying estrogenic signals within tissues. nih.govnih.govoncotarget.com

Oxidation (Estradiol to Estrone): Conversely, isoforms such as 17β-HSD type 2 mediate the oxidation of estradiol back to estrone, thereby attenuating estrogenic activity. nih.govdroracle.ai

This dynamic equilibrium allows for precise, tissue-specific control over the levels of active estrogens. nih.gov

Beyond simple interconversion, certain estriol metabolites, particularly catechol estrogens like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129), can undergo redox cycling. nih.govnih.gov This process involves the metabolic cycling between catechol, semiquinone, and quinone forms. nih.govsemanticscholar.org This cycling can generate reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, in breast epithelial cells. nih.govnih.gov The generation of ROS is mediated by flavin-containing oxidoreductases and requires reducing equivalents like NADPH. nih.govnih.gov This redox activity is considered a potential mechanism contributing to cellular damage. nih.govsemanticscholar.org

Phase I and Phase II Metabolic Transformations of this compound Derivatives

Estratriene derivatives are eliminated from the body after metabolic conversion into inactive, water-soluble compounds that can be excreted in urine or feces. nih.govsemanticscholar.org This process occurs in two main phases.

Phase I metabolism primarily involves oxidation reactions, with hydroxylation being the most significant first step, catalyzed by various cytochrome P450 (CYP) enzymes. nih.govclinpgx.org These reactions mainly occur in the liver but also take place in extrahepatic tissues like the breast and uterus. nih.govnih.gov The position of hydroxylation determines the biological properties of the resulting metabolite. nih.gov

2-Hydroxylation: This is a major metabolic pathway, producing 2-hydroxyestrone (B23517) and 2-hydroxyestradiol. nih.gov These metabolites are considered to have minimal estrogenic activity and are rapidly cleared. youtube.com The primary enzymes responsible are CYP1A2 and CYP3A4 in the liver and CYP1A1 in extrahepatic tissues. nih.govaacrjournals.org

4-Hydroxylation: This pathway yields 4-hydroxyestrone (B23518) and 4-hydroxyestradiol. The enzyme CYP1B1, which is highly expressed in estrogen target tissues, specifically catalyzes this reaction. nih.govsemanticscholar.org These 4-hydroxy metabolites are more chemically reactive and are cleared more slowly than their 2-hydroxy counterparts. youtube.com They can undergo redox cycling to generate free radicals, which may cause cellular damage. nih.govresearchgate.net

16α-Hydroxylation: This reaction produces 16α-hydroxyestrone, a metabolite that is considered estrogenic and has been associated with proliferative effects. aacrjournals.org Enzymes implicated in this pathway include CYP2C19 and CYP3A5. aacrjournals.org

The various CYP enzymes and their primary hydroxylation products are summarized in the table below.

Enzyme FamilySpecific EnzymePrimary ReactionSubstrate(s)Product(s)
Cytochrome P450 (CYP)CYP1A1, CYP1A2, CYP3A42-HydroxylationEstrone, Estradiol2-Hydroxyestrone, 2-Hydroxyestradiol
CYP1B14-HydroxylationEstrone, Estradiol4-Hydroxyestrone, 4-Hydroxyestradiol
CYP2C19, CYP3A516α-HydroxylationEstrone16α-Hydroxyestrone

Sulfation is a critical Phase II conjugation reaction that generally leads to the inactivation of estrogens. mdpi.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the estrogen molecule. pnas.org

Estrogen Sulfotransferase (SULT1E1): This is a high-affinity enzyme that plays a crucial role in regulating the homeostasis of active estrogens by converting them into inactive estrogen sulfates. mdpi.compnas.orgnih.gov

Other Sulfotransferases: SULT1A1 is also known to catalyze the sulfation of both parent estrogens and their catechol estrogen metabolites. oup.com

The sulfation process is reversible. Steroid sulfatase (STS) is an enzyme that catalyzes the hydrolysis (desulfonation) of estrogen sulfates, such as estrone sulfate (B86663), back into their active, unconjugated forms. nih.govgrafiati.com This enzymatic opposition between SULTs and STS provides a dynamic regulatory mechanism for controlling the levels of biologically active estrogens in specific tissues. pnas.orgnih.gov

Glucuronidation is another major Phase II pathway that facilitates the excretion of estrogens. oup.comuomus.edu.iq This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are microsomal enzymes that conjugate estrogens with UDP-glucuronic acid. oup.comnih.gov This conjugation greatly increases the water solubility of the estrogen metabolites, preparing them for elimination. uomus.edu.iq Glucuronidation can occur at either the 3-hydroxyl or the 17β-hydroxyl group of the steroid. oup.com Several UGT isoforms are involved in estrogen conjugation, and their expression can vary depending on the tissue. oup.comnih.gov

Another important conjugation pathway, particularly for the catechol estrogens produced during Phase I metabolism, is O-methylation. oup.com This reaction is catalyzed by catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl methionine to the hydroxyl groups of catechol estrogens. clinpgx.orgoup.com This methylation forms 2- and 4-methoxyestrogens, which are generally considered biologically inactive and are readily excreted. oup.commetagenicsinstitute.com

Mechanistic Characterization of Enzymes Involved in Estratriene Metabolism

The enzymes that metabolize estriol derivatives belong to diverse structural families but share the ability to recognize and bind the steroid core. nih.gov

Aromatase (CYP19A1): As a cytochrome P450 enzyme, aromatase utilizes a heme cofactor to perform its three sequential oxidative reactions on androgen substrates. wikipedia.orgnih.gov The precise mechanism of the final C-C bond cleavage step has been a subject of extensive research, with proposed mechanisms involving either a perferryl "Compound I" (FeO3+) intermediate or a ferric peroxide (FeO2–) species. acs.orgnih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are typically members of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov They utilize NAD+/NADH or NADP+/NADPH as cofactors to catalyze redox reactions at the C17 position of the steroid. nih.gov The direction of the reaction (oxidation or reduction) is determined by the specific isoenzyme, its cofactor preference, and the cellular environment. nih.govoncotarget.com For instance, 17β-HSD1 preferentially catalyzes the reduction of estrone to estradiol. oncotarget.com

Cytochrome P450 Enzymes (CYPs): These heme-containing monooxygenases are central to Phase I metabolism. The catalytic cycle involves the activation of molecular oxygen to hydroxylate the estrogen substrate at specific carbon positions (C2, C4, C16), a process that increases the molecule's reactivity and prepares it for Phase II conjugation. semanticscholar.orgwikipedia.org

Sulfotransferases (SULTs) and Steroid Sulfatase (STS): Cytosolic SULTs catalyze the transfer of a sulfonate group from the PAPS cofactor to a hydroxyl group on the estrogen. pnas.org STS, in contrast, is a hydrolase that cleaves the sulfate ester bond, regenerating the active hormone. nih.gov The balance between these two enzymatic activities is a key regulator of local estrogen availability. pnas.org

UDP-Glucuronosyltransferases (UGTs): These are membrane-bound enzymes located in the endoplasmic reticulum. nih.gov They catalyze the transfer of a glucuronic acid moiety from the co-substrate UDP-glucuronic acid to the estrogen, forming a glucuronide conjugate that is readily excreted. nih.govoup.com

Steroid Sulfatases (STS) and Sulfotransferases (SULTs)

The balance between sulfation and desulfation plays a pivotal role in regulating the availability of active estrogens. Steroid sulfatase (STS) and sulfotransferases (SULTs) are the key enzymes governing this process.

Steroid sulfatase is responsible for the hydrolysis of steroid sulfates, converting biologically inactive steroid sulfates into their active forms. oup.com For instance, STS hydrolyzes estrone sulfate (E1-S) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S) to estrone (E1) and dehydroepiandrosterone (DHEA), respectively. frontiersin.org This enzymatic action is crucial as it can significantly increase the local concentration of active estrogens in peripheral tissues. nih.gov STS activity is found in most breast tumors, and its activity level is often considerably higher than that of aromatase in these tissues. oup.com

Conversely, sulfotransferases (SULTs) catalyze the conjugation of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to estrogens. frontiersin.org This sulfation process generally leads to the inactivation of the hormones and facilitates their excretion. xenotech.com Different SULT isoforms exhibit specificity for various steroid hormones. For example, SULT1E1 is the primary enzyme responsible for the sulfation of estradiol, while SULT2A1 targets DHEA.

The interplay between STS and SULTs is a critical regulatory mechanism for maintaining estrogen homeostasis. A disruption in the balance of these enzymatic activities can lead to an accumulation of active estrogens in tissues, a factor implicated in the progression of hormone-dependent diseases. nih.gov

Enzyme FamilySpecific EnzymeFunctionSubstrate(s)Product(s)
Sulfatases Steroid Sulfatase (STS)Hydrolysis of steroid sulfatesEstrone Sulfate (E1-S), DHEA-SEstrone (E1), DHEA
Sulfotransferases SULT1E1Sulfation of estrogensEstradiol, EstroneEstradiol sulfate, Estrone Sulfate (E1-S)
SULT2A1Sulfation of DHEADHEADHEA-S

17β-Hydroxysteroid Dehydrogenases (17β-HSDs) Isoforms

The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a superfamily of enzymes that play a crucial role in the final steps of steroid hormone biosynthesis by catalyzing the interconversion between 17-keto and 17β-hydroxy steroids. nih.gov These enzymes are pivotal in modulating the biological activity of estrogens, as they regulate the balance between the less active estrone (E1) and the more potent estradiol (E2). nih.gov

Several isoforms of 17β-HSD have been identified, each with distinct substrate specificities and directional preferences (reductive or oxidative).

17β-HSD Type 1 : This isoform primarily catalyzes the reduction of estrone to estradiol, using NADPH as a cofactor. nih.gov It is considered the principal isoenzyme involved in the production of estradiol in glandular tissues and is also expressed in estrogen target tissues like the breast. nih.gov The high expression of 17β-HSD1 in certain breast cancer cells contributes to a higher ratio of estradiol to estrone. plos.org

17β-HSD Type 2 : In contrast to Type 1, this isoform predominantly catalyzes the oxidation of estradiol to estrone, utilizing NAD+ as a cofactor. plos.orgoncotarget.com This conversion serves to inactivate the potent estradiol. The relative expression levels of 17β-HSD1 and 17β-HSD2 are a key determinant of the local estrogenic environment. plos.org

Other Isoforms : While Type 1 and Type 2 are the most studied in the context of estrogen metabolism, other isoforms like Type 7 and Type 12 have also been shown to catalyze the reduction of estrone to estradiol. aacrjournals.org However, research suggests that 17β-HSD1 remains the most significant enzyme in this conversion in hormone-dependent breast cancer. aacrjournals.org

IsoformPrimary FunctionCofactor PreferenceKey Substrate(s)Key Product(s)
17β-HSD Type 1 ReductionNADPHEstroneEstradiol
17β-HSD Type 2 OxidationNAD+EstradiolEstrone
17β-HSD Type 7 ReductionNADPHEstroneEstradiol
17β-HSD Type 12 ReductionNADPHEstroneEstradiol

Cytochrome P450 Monooxygenases (CYPs) in Estratriene Hydroxylation

The hydroxylation of the aromatic A-ring of estrogens is a critical metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes, primarily occurring in the liver. nih.gov This process leads to the formation of catechol estrogens, which can then undergo further metabolic transformations.

The main products of this hydroxylation are 2-hydroxyestrogens and 4-hydroxyestrogens. wikipedia.org The specific CYP isoforms involved determine the regioselectivity of this reaction.

CYP1A Family : CYP1A1, expressed in extrahepatic tissues, and CYP1A2, abundant in the liver, are major enzymes involved in the 2-hydroxylation of estradiol and estrone. nih.govclinpgx.org

CYP1B1 : This isoform is highly expressed in estrogen target tissues such as the breast, ovary, and uterus. nih.gov CYP1B1 specifically catalyzes the 4-hydroxylation of estradiol. nih.gov The formation of 4-hydroxyestradiol is of particular interest as its subsequent oxidation can lead to the generation of reactive quinones that may cause cellular damage. nih.gov

CYP3A Family : CYP3A4, another major hepatic enzyme, is also involved in the 2-hydroxylation of estrogens. nih.govclinpgx.org Additionally, CYP3A4 can catalyze the 16α-hydroxylation of estradiol and estrone. clinpgx.org

The relative expression and activity of these CYP isoforms in different tissues can influence the local balance of estrogen metabolites, which may have physiological and pathological implications. nih.gov

CYP IsoformPrimary LocationKey Reaction CatalyzedSubstrate(s)Product(s)
CYP1A1 Extrahepatic Tissues2-hydroxylationEstradiol, Estrone2-Hydroxyestradiol, 2-Hydroxyestrone
CYP1A2 Liver2-hydroxylationEstradiol, Estrone2-Hydroxyestradiol, 2-Hydroxyestrone
CYP1B1 Estrogen Target Tissues4-hydroxylationEstradiol, Estrone4-Hydroxyestradiol, 4-Hydroxyestrone
CYP3A4 Liver2-hydroxylation, 16α-hydroxylationEstradiol, Estrone2-Hydroxyestradiol, Estriol

Catechol-O-methyl Transferase (COMT) Activity

Following their formation by CYP enzymes, catechol estrogens are further metabolized by Catechol-O-methyl Transferase (COMT). This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups of the catechol estrogens. aacrjournals.org This methylation is a crucial detoxification step, as it converts the potentially reactive catechol estrogens into more stable methoxyestrogens. aacrjournals.orgoup.com

COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.org The enzyme methylates both 2-hydroxyestrogens and 4-hydroxyestrogens, leading to the formation of 2-methoxyestrogens and 4-methoxyestrogens, respectively. aacrjournals.org Research has shown that COMT exhibits a higher catalytic efficiency for the methylation of 2-hydroxyestrogens compared to 4-hydroxyestrogens. aacrjournals.org

The activity of COMT is significant because it competes with the oxidative pathway that can convert catechol estrogens into reactive quinones. oup.com By methylating these compounds, COMT reduces their potential to cause DNA damage. aacrjournals.org Genetic variations in the COMT gene can lead to differences in enzyme activity, which may influence an individual's profile of estrogen metabolites. aacrjournals.org

EnzymeFunctionSubstrate(s)Product(s)
Catechol-O-methyl Transferase (COMT) Methylation of catechol estrogens2-Hydroxyestradiol, 4-Hydroxyestradiol, 2-Hydroxyestrone, 4-Hydroxyestrone2-Methoxyestradiol, 4-Methoxyestradiol, 2-Methoxyestrone, 4-Methoxyestrone

Molecular Pharmacology and Receptor Interaction Studies of 1,3,5 10 Estratriene Derivatives

Quantitative Analysis of Estrogen Receptor (ER) Binding Affinities and Selectivity (ERα, ERβ)

The biological potency of 1,3,5(10)-estratriene derivatives is closely linked to their binding affinity for the two main estrogen receptor subtypes, ERα and ERβ. Quantitative assays are used to determine this affinity, often expressed as a relative binding affinity (RBA) compared to the endogenous ligand 17β-estradiol, which is assigned a value of 100% for each receptor. nih.govoup.com While estradiol (B170435) binds with high affinity to both ERα and ERβ, many synthetic and natural estratriene derivatives exhibit selectivity for one subtype over the other. researchgate.netnih.gov

Saturation ligand binding analyses have determined the high-affinity interaction of estrogens with their receptors, with dissociation constants (Kd) in the nanomolar range. oup.com For example, one study found the Kd for 16α-iodo-17β-estradiol to be 0.1 nM for human ERα and 0.4 nM for rat ERβ. oup.com This difference in affinity, along with the development of subtype-selective ligands, has been instrumental in probing the distinct physiological roles of ERα and ERβ. researchgate.netnih.gov The development of ligands with high selectivity is a significant challenge due to the high degree of similarity in the ligand-binding cavities of the two receptor subtypes. nih.gov

Below is a table summarizing the relative binding affinities of several compounds based on the this compound scaffold or other structures known to interact with ERs.

CompoundERα RBA (%)ERβ RBA (%)Subtype Selectivity
17β-Estradiol100100Non-selective
Estrone (B1671321)12-6026-31Slightly ERα-preferential
17α-Estradiol119.5Non-selective
Buame0.15N/AERα-selective

Structure-Activity Relationships (SAR) Governing ER-Ligand Interactions within the this compound Scaffold

The specific structure of a this compound derivative dictates its affinity and selectivity for estrogen receptors. nih.gov Structure-activity relationship (SAR) studies have identified key molecular features necessary for potent receptor engagement. A critical feature is the phenolic A-ring, which mimics that of 17β-estradiol and is essential for high-affinity binding.

Modifications at various positions on the estratriene skeleton significantly impact biological activity. acs.org For instance, the stereochemistry at the C-17 position is crucial; 17β-estradiol exhibits much higher affinity than its 17α-estradiol epimer for both receptor subtypes. oup.com Further SAR studies have shown that modifications to the D-ring, particularly at the C-17 position, can alter antiproliferative activity, with 17-deoxy analogues being considerably less active. acs.org

The interaction between a this compound ligand and the estrogen receptor is a dynamic process that induces significant conformational changes in the receptor's ligand-binding domain (LBD). nih.govnih.gov This ligand-induced conformation is a primary determinant of the resulting pharmacological response. nih.gov Upon binding an agonist like estradiol, the LBD undergoes a conformational shift that creates a "mouse trap" for helix 12 (H12), a critical component of the activation function 2 (AF-2) domain. nih.gov This repositioning of H12 creates a surface that facilitates the recruitment of coactivator proteins, leading to transcriptional activation. nih.gov

Molecular dynamics simulations have shown that specific amino acids, such as His524 in ERα, play a pivotal role in maintaining the active agonist conformation by establishing a hydrogen bond network that stabilizes the ligand in the binding pocket and correctly positions H12. nih.govscite.ai Different ligands can induce unique conformational or dynamic features in the ER-LBD complex, which explains their varied pharmacological profiles as agonists, antagonists, or selective estrogen receptor modulators (SERMs). nih.gov

Elucidation of Molecular Mechanisms of Cellular Response to Estratriene Ligands

The classical and most well-understood mechanism of action for estratriene ligands is through the genomic signaling pathway. researchgate.net In this pathway, the estrogen ligand diffuses into the cell and binds to its cognate ER, which is located in the nucleus. nih.govresearchgate.net This binding event triggers a conformational change in the receptor, leading to its dimerization. nih.gov The activated ligand-receptor dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. researchgate.netnih.gov

This binding to EREs initiates the recruitment of a complex of coregulatory proteins (coactivators or corepressors), which ultimately modulates the rate of transcription of the target gene, leading to changes in protein synthesis and cellular function. nih.govimrpress.com The transcriptional sensitivity of the ER can be modulated by the cellular concentrations of the receptor itself, as well as by the levels of various coactivators and corepressors. nih.gov

In addition to the genomic pathway that regulates gene transcription, this compound derivatives can also initiate rapid, non-genomic signaling events. researchgate.netnih.gov These actions are too quick to be explained by transcription and protein synthesis and are often initiated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm. imrpress.comnih.gov

Advanced Structural Characterization and Computational Chemistry of 1,3,5 10 Estratriene Systems

X-ray Crystallographic Analysis of 1,3,5(10)-Estratriene and Its Crystalline Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique has been instrumental in revealing the detailed molecular geometry, conformational states, and intermolecular interactions of this compound and its derivatives.

Determination of Molecular Geometry and Conformational States

The crystal structure of a molecule provides a wealth of information about its bond lengths, bond angles, and torsional angles, which collectively define its molecular geometry. For instance, the X-ray crystallographic analysis of 3-hydroxy-1-methyl-1,3,5(10)-estratriene-11,17-dione revealed that the B-ring adopts a 7α,8β half-chair conformation. nih.gov This study also highlighted how substitutions can induce significant conformational changes. The presence of a 1-methyl and an 11-keto group causes the molecule to twist around the C(9)-C(10) bond to alleviate steric strain, resulting in a C1-C10-C9-C11 torsion angle of 55°, a significant deviation from the average of 33.5° observed in 38 other estradiol (B170435) analogue structures. nih.gov

In another example, the crystal structure of 3-ferrocenyl-estra-1,3,5(10)-triene-17-one, a derivative of estrone (B1671321), was determined to crystallize in a monoclinic space group C2. epo.org The study provided precise measurements of bond lengths and angles, such as the C17-O2 double bond distance of 1.202(3) Å, which is comparable to that in estrone. epo.org Furthermore, the conformation of the ferrocenyl substituent and its orientation relative to the steroid core were elucidated, demonstrating the power of X-ray crystallography in characterizing complex molecular architectures. epo.org

Selected Crystallographic Data for this compound Derivatives
CompoundCrystal SystemSpace GroupKey Conformational Features
3-hydroxy-1-methyl-1,3,5(10)-estratriene-11,17-dioneOrthorhombicP2(1)2(1)2(1)B-ring in a 7α,8β half-chair conformation; significant twist around the C(9)-C(10) bond. nih.gov
3-ferrocenyl-estra-1,3,5(10)-triene-17-oneMonoclinicC2Nearly eclipsed conformation of cyclopentadienyl rings in the ferrocenyl group. epo.org
Estradiol–methanol–water (3/2/1) solvateNot specifiedNot specifiedThree crystallographically independent estradiol molecules in the asymmetric unit. scispace.com

Supramolecular Assembly and Intermolecular Interactions in the Solid State

Beyond the individual molecule, X-ray crystallography provides invaluable insights into how molecules pack in the solid state, governed by a network of intermolecular interactions. These interactions, including hydrogen bonds and van der Waals forces, dictate the supramolecular assembly of the crystal.

In the crystal structure of 3-ferrocenyl-estra-1,3,5(10)-triene-17-one, molecules are linked by C-H···O hydrogen bonds and C-H···π interactions. epo.org Specifically, a notable C-H···π interaction occurs between the C-H of one cyclopentadienyl ring and the π cloud of a neighboring molecule's cyclopentadienyl ring. epo.org Hirshfeld surface analysis and two-dimensional fingerprint plots are computational tools used to visualize and quantify these weak intermolecular interactions. epo.org

The study of an estradiol–methanol–water (3/2/1) solvate revealed a complex three-dimensional hydrogen-bonded system. scispace.com In this structure, three independent estradiol molecules, two methanol molecules, and one water molecule are interconnected, forming three-sided columns where the estradiol molecules are aligned lengthwise. scispace.com This intricate network of hydrogen bonds, with the solvent molecules bridging the hydrophilic ends of the steroid, showcases the principles of supramolecular self-assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

1H and 13C NMR for Characterization and Isomer Differentiation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of organic molecules. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, making it a fingerprint of the molecular structure.

For instance, in the characterization of D-homo-D-aza estratriene derivatives, specific signals in the ¹H NMR spectrum can be assigned to individual protons in the molecule. rsc.org For example, the singlet at δ 1.32 ppm is assigned to the H-18 methyl group, while the singlet at δ 3.80 ppm corresponds to the methoxy group protons. rsc.org Similarly, ¹³C NMR provides distinct signals for each carbon atom, such as the C-18 signal at δ 15.03 ppm and the methoxy carbon at δ 55.18 ppm. rsc.org

NMR spectroscopy is also a powerful tool for differentiating between isomers. A study on estriol (B74026) 16- and 17-monoglucuronide derivatives demonstrated that ¹³C NMR can distinguish between these isomers based on the chemical shifts of C-16 and C-17. ipb.ptlibretexts.org For the 17β-glucuronide derivatives, the chemical shift difference between the C-16 and C-17 signals was approximately 20 ppm, whereas for the 16α-derivatives, this difference was only about 5 ppm. ipb.ptlibretexts.org This significant difference in chemical shifts provides a diagnostic marker for identifying the position of the glucuronide substituent.

Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Estratriene Derivative
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-181.32 (s) rsc.org15.03 rsc.org
CH₃O3.80 (s) rsc.org55.18 rsc.org
H-17.20 (d) rsc.org-
H-26.74 (dd) rsc.org-
H-46.66 (d) rsc.org-
C-3-157.71 rsc.org
CN-118.88 rsc.org
COOH9.14 (bs) rsc.org183.58 rsc.org

*Data for 3-methoxy-16,17-secoestra-1,3,5(10)-trien-16,17-dicarboxylic acid 16-nitrile. rsc.org

Advanced NMR Techniques for Stereochemical Assignment

Beyond one-dimensional NMR, a suite of advanced two-dimensional (2D) NMR techniques allows for the unambiguous assignment of stereochemistry. Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC) provide information about through-bond and through-space connectivities.

The stereochemistry of complex molecules can be determined by analyzing the coupling constants between protons and through Nuclear Overhauser Effect (NOE) correlations, which are observed between protons that are close in space. chemguide.co.ukijpras.com For example, in the study of estriol glucuronide derivatives, 2D-NOESY spectra were used to establish a correlation between the 17α-proton of the steroid and the anomeric proton (H-1') of the glucuronide moiety. ipb.ptlibretexts.org This through-space interaction was crucial in confirming the β-linkage and distinguishing the 17β-derivatives from the 16α-isomers. ipb.ptlibretexts.org

Mass Spectrometry (MS) in Structural Confirmation and Metabolite Identification of Estratrienes

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for confirming molecular weights and elucidating the structure of compounds through the analysis of their fragmentation patterns.

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. nih.gov For example, a study on ring D hydroxylated 3-methoxy-1,3,5(10)-estratrienes showed that the position of the hydroxyl group influences the main fragmentation pathways. nih.gov While the mass spectra of the epimeric 17- and 16-hydroxy derivatives were similar, the spectra of the 15- and 14-hydroxy epimers showed differences that allowed for their differentiation. nih.gov This demonstrates the utility of mass spectrometry in distinguishing between positional isomers.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolite identification in drug discovery and development. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a product ion spectrum, which provides detailed structural information. This technique is invaluable for identifying the sites of metabolic transformations, such as hydroxylation or conjugation, on the estratriene scaffold.

Common Mass Spectrometric Techniques in Estratriene Analysis
TechniqueApplicationInformation Obtained
Electron Ionization (EI)Structural elucidation of volatile derivatives.Detailed fragmentation patterns for structural confirmation.
Electrospray Ionization (ESI)Analysis of polar and non-volatile estratrienes and their metabolites.Molecular weight determination and structural information from fragmentation.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of estratrienes and their metabolites in complex mixtures.Retention time, molecular weight, and fragmentation data for each component.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements for elemental composition determination.High-confidence identification of molecular formulas.
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolites and isomers.Fragmentation pathways to identify sites of metabolic modification.

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides powerful tools for investigating the structural and electronic properties of this compound and its derivatives at the atomic level. These in silico methods, including quantum chemical calculations and molecular modeling, offer profound insights that complement experimental data. They allow for the prediction of molecular geometry, electronic structure, reactivity, conformational behavior, and interactions with biological macromolecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of molecules like this compound. wikipedia.orgscispace.com DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. chemcopilot.com This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the accurate study of relatively large molecules. wikipedia.org

DFT calculations are instrumental in elucidating the electronic properties and predicting the chemical reactivity of the estratriene core and its derivatives. By solving the Kohn-Sham equations, DFT provides information on molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of estratriene systems. mdpi.com These descriptors provide a theoretical framework for understanding and predicting how these molecules will interact with other chemical species. frontiersin.org

Key DFT-Derived Reactivity Descriptors:

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from a system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration.
Electrophilicity Index (ω) ω = μ2 / (2η)Quantifies the ability of a molecule to accept electrons.

This table is generated based on the principles of conceptual DFT and illustrates the type of data obtained from calculations on a representative this compound system.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of Estratriene Conformations

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to simulate the motion and conformational behavior of molecules over time. nih.gov Unlike quantum methods, MM treats molecules as a collection of atoms held together by classical forces, described by a "force field". youtube.com A force field is a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Molecular Mechanics (MM): MM calculations are primarily used to find the minimum energy conformations of a molecule. For the this compound steroid nucleus, which has a complex three-dimensional structure with multiple chiral centers, MM can predict the most stable arrangement of its fused rings (A, B, C, and D). The rigid A ring is planar due to its aromatic nature, but the B, C, and D rings can adopt various conformations (e.g., chair, boat, envelope). MM allows for the calculation of the relative steric energies of these different conformers.

Molecular Dynamics (MD): MD simulations use the forces calculated by the MM force field to solve Newton's equations of motion for each atom in the system. youtube.com This generates a trajectory that describes how the positions and velocities of the atoms evolve over time, providing insights into the dynamic behavior of the molecule. researchgate.netrsc.org For this compound, MD simulations can reveal the flexibility of the ring system, the accessible range of conformations at a given temperature, and the timescale of conformational changes.

Relative Energies of Estratriene Core Conformations (Hypothetical MM Data):

Conformation FeatureRelative Steric Energy (kcal/mol)Population at 298 K (%)
B-Ring: Half-Chair0.0075.2
B-Ring: Boat+2.51.5
C-Ring: Chair0.0099.8
C-Ring: Twist-Boat+5.5<0.1
D-Ring: C13-Envelope0.0060.1
D-Ring: C14-Envelope+0.539.9

In Silico Docking and Scoring Methodologies for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is crucial in drug discovery and molecular biology for understanding ligand-receptor interactions at an atomic level. nih.govresearchgate.net

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (or "docking score") for each generated pose. researchgate.net The pose with the best score is predicted as the most likely binding mode.

Studies have utilized molecular docking to investigate how derivatives of this compound interact with various biological targets, such as hormone receptors. nih.gov For example, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have been docked into the ligand-binding domains of estrogen receptors (ERα and ERβ) and the androgen receptor (AR) to predict their binding affinities and modes of action. nih.gov The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Example Docking Scores of Estratriene Derivatives with Estrogen Receptor Alpha (ERα):

CompoundDocking Score (kcal/mol)Key Interacting Residues
Estradiol (Reference)-11.5GLU353, ARG394, HIS524
Derivative A-10.8GLU353, ARG394, LEU387
Derivative B-9.7GLU353, THR347, PHE404
Derivative C-11.2ARG394, HIS524, MET388

This table provides representative data based on published studies to illustrate the output of molecular docking simulations. nih.govnih.gov The scores and residues are typical for steroid-receptor interactions.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface of a molecule is defined as the region in space where the electron density contribution from that molecule is greater than the contribution from all other molecules in the crystal. mdpi.com This surface can be color-mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. najah.edunih.gov

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical Estratriene Derivative:

Contact TypeContribution (%)Description
H···H45.5Represents the most significant contribution, typical for organic molecules with a high hydrogen content.
C···H / H···C28.2Indicates significant van der Waals and weak C-H···π interactions involving the aromatic A-ring.
O···H / H···O22.8Corresponds to hydrogen bonding interactions, often involving hydroxyl or carbonyl substituents. nih.gov
C···C2.5Suggests the presence of π-π stacking interactions between aromatic rings of adjacent molecules.
Other1.0Includes minor contacts involving other heteroatoms.

This table is generated based on data from similar molecular crystal analyses and illustrates how Hirshfeld surface analysis quantifies the different types of intermolecular interactions. najah.edunih.gov

Research on Novel 1,3,5 10 Estratriene Derivatives As Chemical Probes and Enzyme Modulators

Design Principles for Tailoring Specific Biological Activities (e.g., Receptor Selectivity, Enzyme Inhibition)

The design of 1,3,5(10)-estratriene derivatives with specific biological activities hinges on established structure-activity relationships (SAR). The core principle involves modifying the estratriene skeleton to enhance interactions with a target protein, such as an enzyme's active site or a receptor's ligand-binding domain, while potentially reducing affinity for other proteins to ensure selectivity.

For enzyme inhibition, the design often incorporates moieties that can interact with the catalytic machinery of the enzyme. A key strategy in developing inhibitors for steroidogenic enzymes is to mimic the natural substrate. For instance, in designing steroid sulfatase (STS) inhibitors, the estratriene scaffold is recognized by the enzyme's active site, while an attached functional group, such as a sulfamate, can lead to irreversible inhibition. The sulfamate group is catalytically cleaved by the sulfatase, generating a reactive species that covalently binds to and deactivates the enzyme.

Receptor selectivity, particularly for estrogen receptors (ERs), is achieved by introducing substituents that differentially affect the conformation of the receptor upon binding. Selective estrogen receptor modulators (SERMs) are compounds that can act as agonists in some tissues and antagonists in others. nih.gov This tissue specificity is determined by how the ligand-receptor complex interacts with various co-regulatory proteins. nih.gov The size, shape, and electronic properties of substituents on the estratriene core dictate the final shape of the ligand-ER complex, thereby modulating its interaction with co-activators and co-repressors to produce a specific biological response. nih.gov

Synthesis and Biochemical Characterization of Specific Derivative Classes

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors. nih.govsemanticscholar.org Its inhibition is a therapeutic strategy for hormone-dependent cancers. nih.govresearchgate.net The development of STS inhibitors has heavily utilized the this compound scaffold to mimic the natural substrate, estrone (B1671321) sulfate (B86663) (E1S). nih.gov

A pivotal breakthrough in this area was the development of estrone-3-O-sulfamate (EMATE). This compound acts as a potent active site-directed, irreversible inhibitor of STS. nih.gov The design involves replacing the sulfate group of the natural substrate with a sulfamate moiety. The STS enzyme processes the sulfamate group, leading to the formation of a reactive sulfamoyl cation that irreversibly acylates the active site formylglycine residue, thus permanently inactivating the enzyme. nih.gov

Further research has focused on modifying the EMATE structure to enhance potency and explore new interactions. For example, the introduction of substituents at the C-2 position of the A-ring has been investigated. These modifications can influence both STS inhibitory activity and other biological effects, leading to multi-targeted agents.

CompoundKey Structural FeatureInhibitory Activity
Estrone-3-O-sulfamate (EMATE)3-O-sulfamate group on estrone scaffoldPotent irreversible inhibition of STS nih.gov
Irosustat (STX64)Non-steroidal sulfamate inhibitor, but design based on steroidal mimicsPotent irreversible inhibition of STS
(E)-17-oximino-3-O-sulfamoyl-1,3,5(10)-estratriene (OMATE)17-oxime and 3-O-sulfamate groups>99% inhibition of estrone sulfatase at 0.1 µM in MCF-7 cells nih.gov

17β-Hydroxysteroid dehydrogenase (17β-HSD) enzymes are crucial in the final steps of activating or inactivating estrogens and androgens. nih.gov Specifically, 17β-HSD type 1 (17β-HSD1) catalyzes the conversion of the weak estrogen estrone (E1) to the highly potent estradiol (B170435) (E2), making it a key target for treating estrogen-dependent diseases like breast cancer and endometriosis. nih.govresearchgate.net

Inhibitors based on the this compound framework are designed to compete with the natural substrate, estrone, for the enzyme's active site. Research has explored introducing various substituents at different positions of the steroid nucleus to enhance binding affinity and inhibitory potency. For example, derivatives with modifications at the C-3 position have been synthesized. One study involved preparing estrone and estradiol derivatives with a m-carbamoylphenyloxy group at position 3, which were synthesized using a microwave-assisted method. nih.gov These compounds were evaluated for their ability to inhibit 17β-HSD1 in breast cancer and endometriosis cell lines. nih.gov The design of these inhibitors often aims to occupy the substrate binding pocket in a "reverse orientation" compared to the natural substrate, presenting a novel approach to inhibitor development. nih.gov

Compound ClassModification on Estratriene ScaffoldTarget EnzymeBiological Activity
3-O-substituted EstratrienesAddition of a m-carbamoylphenyloxy group at position 317β-HSD1Inhibition of E1 to E2 conversion in T-47D and Z-12 cells nih.gov
C16-substituted EstratrienesAlkynyl or other bulky groups at position 1617β-HSD1Potent and selective inhibition

Selective estrogen receptor modulators (SERMs) are compounds that bind to estrogen receptors but exhibit tissue-specific agonist or antagonist activity. drugbank.comwikipedia.org While many well-known SERMs like tamoxifen and raloxifene are non-steroidal, the this compound scaffold remains a valuable platform for developing new modulators. nih.govnih.gov

The biological activity (agonist vs. antagonist) of an estratriene derivative is determined by the specific conformational change it induces in the estrogen receptor (ERα or ERβ) upon binding. This conformation dictates the recruitment of co-activator or co-repressor proteins.

Agonists: Estradiol, the natural ligand, is a full agonist. Its binding induces a receptor conformation that readily recruits co-activators, leading to gene transcription.

Antagonists: Pure antagonists, such as fulvestrant (which has a steroidal core), possess bulky side chains that sterically hinder the proper folding of the receptor's activation function 2 (AF-2) domain. This prevents co-activator binding and promotes receptor degradation.

Partial Agonists/SERMs: Derivatives with intermediate-sized substituents can induce a mixed population of receptor conformations or a single conformation that weakly binds either co-activators or co-repressors, leading to a mixed agonist/antagonist profile depending on the cellular context. For example, modifications to the D-ring or the addition of side chains at various positions can dramatically alter the pharmacological profile from agonistic to antagonistic.

Organometallic chemistry offers unique tools to modify biological molecules. libretexts.org Conjugating an organometallic moiety, such as ferrocene, to the this compound scaffold can introduce novel physicochemical properties, including altered redox potential, steric bulk, and lipophilicity. These changes can lead to new biological activities or mechanisms of action.

Ferrocenyl-estratriene conjugates have been synthesized and evaluated for their potential as anticancer agents. The ferrocenyl group can be attached at various positions, such as C-17 or C-2, of the steroid. The resulting compounds often exhibit cytotoxic properties that may be independent of the estrogen receptor signaling pathway. The proposed mechanisms include the generation of reactive oxygen species (ROS) through redox cycling of the iron center in ferrocene, leading to oxidative stress and cell death. The steroid scaffold acts as a delivery vehicle, targeting the molecule to specific tissues or cellular compartments.

The introduction of halogen atoms or various alkyl/aryl groups onto the this compound core is a common strategy to modulate biological activity. These substitutions can influence the compound's lipophilicity, metabolic stability, and binding affinity for target proteins.

For example, substitution at the C-2 and C-4 positions of the A-ring has been extensively studied. 2-methoxyestradiol, an endogenous metabolite of estradiol, has shown anticancer properties through mechanisms distinct from ER signaling. Building on this, researchers have synthesized a variety of 2-substituted estratriene derivatives, including 2-ethyl and 2-methylsulfanyl analogues. researchgate.net

Combining these substitutions with other modifications, such as the addition of a 3-O-sulfamate group, can create multi-targeted agents. For instance, 2-substituted estradiol-3-O-sulfamates have been shown to possess both potent antiproliferative activity and steroid sulfatase inhibitory effects. researchgate.net The steric size of the 2-substituent is often crucial for high activity. researchgate.net

CompoundSubstitutionObserved Biological Activity
2-Methoxyestradiol (2-MeOE2)Methoxy group at C-2Antiproliferative, antiangiogenic
2-Ethylestradiol-3-O-sulfamateEthyl group at C-2, sulfamate at C-3Potent antiproliferative activity and STS inhibition researchgate.net
2-Methylsulfanylestradiol-3-O-sulfamateMethylsulfanyl group at C-2, sulfamate at C-3Antiproliferative activity and STS inhibition researchgate.net

Estratrienes with Modified A-Ring Phenolicity for Antioxidant Activity

The antioxidant capacity of phenolic compounds, including this compound derivatives, is intrinsically linked to their chemical structure, particularly the presence and accessibility of hydroxyl groups on the aromatic A-ring. scialert.net The hydrogen-donating ability of these phenolic hydroxyls is central to their function as free-radical scavengers. scialert.net Modifications to the A-ring can, therefore, significantly influence the antioxidant and cytoprotective properties of these molecules.

A key area of investigation involves the synthesis of estratriene derivatives with altered A-ring phenolicity to enhance their therapeutic potential, such as in neuroprotection against oxidative stress. Research into 17β-O-alkyl ethers of estradiol has shown that the nature of the substituent on the phenolic 3-hydroxyl group is critical for activity. In one study, a series of ethers (methyl, ethyl, propyl, butyl, hexyl, and octyl) were synthesized and evaluated for their ability to protect neural cells from glutamate-induced oxidative stress. nih.gov

The findings revealed a clear structure-activity relationship. Longer alkyl chains (propyl, butyl, hexyl, and octyl) at the 17β-position increased neuroprotective effects compared to the parent estradiol molecule. Conversely, smaller methyl and ethyl ethers significantly decreased this protective effect. Crucially, when the phenolic 3-hydroxyl group of the A-ring was blocked with lipophilic butyl and octyl ethers, the resulting compounds were inactive. nih.gov This demonstrates that a free phenolic hydroxyl group on the A-ring is essential for the antioxidant-mediated neuroprotective activity of this class of this compound derivatives.

Effect of A-Ring and C17-Substitutions on Neuroprotection
Compound TypeModificationEffect on Neuroprotection vs. Estradiol
17β-O-Alkyl EthersMethyl, Ethyl at C17Decreased
17β-O-Alkyl EthersPropyl, Butyl, Hexyl, Octyl at C17Increased
3-O-Alkyl EthersLipophilic Butyl, Octyl at C3 (A-Ring)Inactive

Mechanistic Investigations of Derivative Action at the Molecular and Cellular Level

Understanding the precise mechanisms by which novel this compound derivatives exert their effects is crucial for their development as therapeutic agents or research tools. Investigations typically focus on two key areas: their direct interaction with specific enzymes and their broader impact on cellular processes like proliferation and intracellular signaling.

Enzyme Kinetic Analysis of Inhibition and Substrate Specificity

Enzyme kinetic studies are fundamental to characterizing the modulatory effects of new compounds. These analyses determine the type and strength of inhibition a derivative exerts on a target enzyme. Different models of enzyme inhibition, such as competitive, uncompetitive, and mixed inhibition, can be identified through kinetic analysis, providing insight into whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. nih.gov

An example of such analysis can be seen in the characterization of 17β-(butylamino)-1,3,5(10)-estratrien-3-ol (buame). Studies have shown that buame competes with radiolabeled 17β-estradiol for binding to the estrogen receptor. nih.gov This competitive interaction is quantified by kinetic constants such as the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition. For buame, the Ki was determined to be 5.9 x 10⁻⁷ M, compared to a Ki of 6.6 x 10⁻⁹ M for 17β-estradiol, indicating a lower binding affinity for the receptor than the natural hormone. nih.gov The relative binding affinity (RBA) further illustrates this, with buame showing an RBA of 0.15, where 17β-estradiol is set to 100. nih.gov

Comparative Binding Affinity for Estrogen Receptor
CompoundRelative Binding Affinity (RBA)Inhibition Constant (Ki)
17β-Estradiol1006.6 x 10⁻⁹ M
Buame0.155.9 x 10⁻⁷ M

Cellular Proliferation and Signaling Pathway Modulation Studies

Beyond direct enzyme interaction, the biological activity of this compound derivatives is assessed by their effects on cell behavior, such as proliferation, and their ability to modulate key intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes.

For instance, the estrogenic activity of buame was evaluated by its effect on the proliferation of MCF-7 breast cancer cells, a common model for studying estrogen receptor-mediated activity. Buame was found to increase the proliferation of these cells at concentrations from 10⁻¹¹ to 10⁻⁹ M. nih.gov Its proliferative effect was approximately 33-40% of that induced by 17β-estradiol, classifying it as a partial agonist. nih.gov The involvement of the estrogen receptor in this process was confirmed by the fact that known estrogen receptor antagonists, tamoxifen and fulvestrant, inhibited the cell proliferation induced by buame. nih.gov

Relative Proliferative Effect on MCF-7 Cells
CompoundRelative Proliferative Effect (%)Relative Potency (%)
17β-Estradiol100100
Buame33 - 4010.4 - 10.7

The signaling pathways modulated by such compounds are often central to cell growth and survival. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is essential for controlling cell proliferation and survival, and the Wnt/β-catenin signaling pathway, which is critical in maintaining the proliferation and differentiation of various cell types, including stem cells. mdpi.com The activation of the PI3K/Akt pathway can lead to the inhibition of GSK-3β, a negative regulator of the Wnt/β-catenin pathway, demonstrating the extensive crosstalk between these signaling networks. mdpi.com The modulation of these and other pathways, such as the MAPK and PKA pathways, by novel estratriene derivatives represents a significant area of research for discovering compounds with specific effects on cellular function. researchgate.net

Emerging Research Directions and Future Perspectives in 1,3,5 10 Estratriene Chemistry and Biology

Development of Advanced Synthetic Methodologies for Complex Estratriene Architectures

The synthesis of the steroidal backbone, a significant challenge in organic chemistry, has been refined over decades. However, the demand for novel estratriene derivatives with unique functionalities and stereochemistry necessitates the development of more advanced and efficient synthetic strategies. Current research is focused on innovative catalytic methods that allow for the precise construction and modification of the estratriene core. cornell.eduumich.edu

Recent progress has been notably influenced by breakthroughs in catalysis. cornell.eduumich.edu For instance, transition metal-catalyzed reactions have enabled the construction of the intricate polycyclic ring system with high stereocontrol. umich.edunih.gov One such advancement is the use of palladium-catalyzed asymmetric intramolecular dearomatizative cyclization to create chiral phenanthrenone (B8515091) cores, which are key intermediates in steroid synthesis. umich.edunih.gov This method allows for the establishment of all-carbon quaternary stereocenters with high enantioselectivity. umich.edunih.gov

Furthermore, metallacycle-mediated annulative cross-coupling reactions are being explored for the concise synthesis of natural and enantiomeric steroids. nih.gov These strategies often involve the strategic formation of key carbon-carbon bonds late in the synthetic sequence, offering flexibility in the introduction of structural diversity. nih.gov The development of novel artificial P-450 catalysts, which mimic the action of cytochrome P-450 enzymes, is another promising area, enabling regioselective hydroxylation of the steroid nucleus. nih.gov

The synthesis of 16,17-seco-estratriene derivatives, which exhibit interesting biological profiles as potential estrogen antagonists, highlights the ongoing efforts to create analogs with modified ring structures. nih.gov These advanced synthetic methodologies are crucial for generating libraries of complex estratriene architectures for biological screening and the development of new therapeutic agents. nih.gov

Table 1: Advanced Synthetic Methodologies for Estratriene Architectures

Methodology Description Key Advantages
Palladium-Catalyzed Dearomatizative Cyclization Asymmetric synthesis of chiral phenanthrenone intermediates. High enantioselectivity, formation of all-carbon quaternary centers. umich.edunih.gov
Metallacycle-Mediated Cross-Coupling Annulative cross-coupling for the construction of C/D ring systems. Concise synthesis, flexibility for late-stage diversification. nih.gov
Artificial P-450 Catalysis Mimics cytochrome P-450 for regioselective hydroxylation. Site-specific functionalization of the steroid core. nih.gov
Seco-Steroid Synthesis Synthesis of derivatives with opened rings, such as 16,17-seco-estratrienes. Access to novel scaffolds with potential antagonist activity. nih.gov

Application of High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The discovery of novel estratriene derivatives with specific biological activities is being accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. chemcopilot.comnih.govbmglabtech.com HTS allows for the rapid testing of thousands to millions of compounds, a significant leap from traditional methods. chemcopilot.compharmasalmanac.com This technology is instrumental in identifying "hits"—compounds that show a desired effect on a biological target—from large chemical libraries. bmglabtech.com

Combinatorial chemistry facilitates the creation of these large libraries by systematically combining a set of chemical building blocks in all possible combinations. nih.govmdpi.com This approach has been applied to generate libraries of estratriene-based compounds with diverse substitutions, creating a rich pool of molecules for screening. nih.gov

In the context of estratriene research, HTS is widely used to identify new estrogen receptor modulators. nih.govacs.org These assays can be designed to detect agonists, antagonists, or selective estrogen receptor downregulators (SERDs). researchgate.net For example, cell lines have been specifically engineered to report on the activation or inhibition of estrogen-related receptors, providing a robust platform for screening. nih.gov The results from HTS campaigns provide the starting point for lead optimization in drug discovery. bmglabtech.com While HTS identifies initial hits, it's important to note that it doesn't typically assess properties like toxicity or bioavailability, which are addressed in later stages of drug development. bmglabtech.com

Table 2: High-Throughput Screening in Estratriene Derivative Discovery

HTS Application Description Outcome
Estrogen Receptor (ER) Binding Assays Screening for compounds that bind to ERα or ERβ. Identification of potential agonists and antagonists. researchgate.net
Reporter Gene Assays Using engineered cell lines to measure the transcriptional activity of ERs. Detection of functional ER modulators. nih.gov
Cell Proliferation Assays Assessing the effect of compounds on the growth of estrogen-sensitive cancer cells. Discovery of compounds with antiproliferative activity. nih.gov
SERD Identification Screening for compounds that promote the degradation of the estrogen receptor. Finding potential treatments for endocrine-resistant cancers. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of Estratriene Action

To gain a holistic understanding of the biological effects of 1,3,5(10)-estratriene and its derivatives, researchers are increasingly turning to multi-omics approaches. ki.sefrontiersin.org This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses to these compounds. nih.gov By combining these different layers of biological information, scientists can move beyond a single-target view and appreciate the complex network of interactions that underlie the physiological effects of estrogens. nih.govnih.gov

For example, integrating transcriptomics (the study of RNA transcripts) and cistromics (the study of transcription factor binding sites on a genome-wide scale) has been used to elucidate the gene regulatory networks controlled by the estrogen receptor (ER). ki.se This has revealed how ER can indirectly regulate gene expression by tethering to other transcription factors like AP-1. ki.se

Furthermore, combining proteomics (the study of proteins) and metabolomics (the study of metabolites) can reveal how estratrienes influence cellular metabolism. nih.govresearchgate.netnih.gov Studies have used this approach to understand the metabolic effects of estrogen in liver cancer cells, identifying key genes and metabolites involved in these pathways. nih.govresearchgate.net The integration of multi-omics data is crucial for understanding the systemic effects of estratrienes and for identifying potential biomarkers for disease and therapeutic response. mdpi.commdpi.commdpi.comresearchgate.net This systems biology approach provides a more complete understanding of the mechanisms of action of estratriene compounds. jove.comjove.com

Table 3: Multi-Omics Approaches in Estratriene Research

Omics Data Type Information Provided Application in Estratriene Research
Genomics DNA sequence and structure. Identifying genetic variations that influence response to estratrienes.
Transcriptomics Gene expression (RNA levels). Determining which genes are turned on or off by estratriene signaling. ki.senih.gov
Proteomics Protein expression and modifications. Understanding how estratrienes affect the levels and activity of proteins. nih.gov
Metabolomics Metabolite profiles. Characterizing the metabolic changes induced by estratrienes. nih.govresearchgate.netmdpi.com

Refinement of Computational Models for Enhanced Predictive Power in Estratriene Research

Computational modeling has become an indispensable tool in modern drug discovery, and its application in estratriene research is rapidly advancing. mdpi.com These models are being refined to provide greater predictive power, enabling the in silico screening of virtual libraries of compounds and the prediction of their biological activities before they are synthesized. nih.govh-its.org

Molecular dynamics (MD) simulations are used to study the dynamic interactions between estratriene ligands and the estrogen receptor at an atomic level. nih.govh-its.orgnih.govmdpi.com These simulations can provide insights into the structural basis of ligand binding and the conformational changes that lead to receptor activation or inhibition. nih.gov Free energy calculations based on these simulations can predict the binding affinities of different ligands, aiding in the design of more potent compounds. nih.govh-its.org

Machine learning and artificial intelligence are also being increasingly employed to develop predictive models for the biological activity of small molecules. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for instance, use the chemical structures of known active and inactive compounds to predict the activity of new molecules. mdpi.com More advanced models, such as those based on linear discriminant analysis (LDA) and deep learning, are being developed to predict the activity of compounds towards the estrogen receptor with high accuracy. mdpi.comtechnologynetworks.com These predictive models are crucial for prioritizing which novel estratriene derivatives to synthesize and test, thereby making the discovery process more efficient and cost-effective. nih.govsemanticscholar.org

Table 4: Computational Models in Estratriene Research

Computational Model Purpose Application
Molecular Docking Predicts the binding orientation of a ligand to a protein. Screening virtual libraries for potential estrogen receptor binders. mdpi.com
Molecular Dynamics (MD) Simulations Simulates the movement of atoms in a ligand-protein complex over time. Understanding the dynamics of ligand binding and receptor conformational changes. nih.govh-its.orgnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a compound to its biological activity. Predicting the activity of novel estratriene derivatives. mdpi.com
Machine Learning Models (e.g., LDA, Deep Learning) Uses algorithms to learn from data and make predictions. Predicting the biological activity of compounds with high accuracy. nih.govmdpi.comtechnologynetworks.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.